molecular formula C8H13NO2 B1589229 (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 99208-71-6

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No. B1589229
CAS RN: 99208-71-6
M. Wt: 155.19 g/mol
InChI Key: YTXXRLXVAZGQAL-LURJTMIESA-N
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Description

“(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a chemical compound with the CAS Number: 99208-71-6 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (S)-3,3-dimethyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .


Molecular Structure Analysis

The (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one molecule contains a total of 25 bonds. There are 12 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Chemistry and Drug Discovery

    • Oxazolones are used in the assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS), which is an effective tool in the discovery of novel biologically important compounds .
    • They serve as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
    • Oxazolones are starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
  • Organic Chemistry

    • Oxazolones are used in the enantioselective amination at the C-2 position of 2-perfluoroalkyl-oxazol-5 (2H)-ones to phenylazocarboxylates using a (1R,2R)-cyclohexane-1,2-diamine-derived urea–tertiary amine as a bifunctional catalyst .
    • This process results in chiral N, O -aminal derivatives with a quaternary center in good yields (up to 91%) with excellent enantioselectivities (up to 99%) .
  • Biochemistry

    • Oxazolones are used in the β- C -glycosylation of glycals which are the direct precursors of amino acids .
  • Pharmaceutical Chemistry

    • Oxazolones have been used in the synthesis of various biologically active compounds. They serve as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
    • They are starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
  • Medicinal Chemistry

    • Oxazolones are used in the assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS), which is an effective tool in the discovery of novel biologically important compounds .
  • Bioorganic Chemistry

    • Oxazolones are used in the β-C-glycosylation of glycals which are the direct precursors of amino acids .
  • Synthesis of Chiral N,O-Aminals

    • Oxazol-5-(4H)-ones have been used in the enantioselective amination at the C-2 position of 2-perfluoroalkyl-oxazol-5 (2H)-ones to phenylazocarboxylates using a (1R,2R)-cyclohexane-1,2-diamine-derived urea–tertiary amine as a bifunctional catalyst .
    • This process results in chiral N,O-aminal derivatives with a quaternary center in good yields (up to 91%) with excellent enantioselectivities (up to 99%) .
  • Diversity Oriented Synthesis (DOS)

    • Oxazol-5-(4H)-ones have been used in the assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS) .
    • This method has proven to be an effective tool in the discovery of novel biologically important compounds .
  • Synthesis of Amino Acids and Heterocyclic Scaffolds

    • Oxazol-5-(4H)-ones serve as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
    • They are starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

properties

IUPAC Name

(7aS)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXRLXVAZGQAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N2[C@@H](CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447563
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

CAS RN

99208-71-6
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liu, J Han, K Izawa, T Sato, S White… - European Journal of …, 2020 - Elsevier
Tailor-made AAs are indispensable components of modern medicinal chemistry and are becoming increasingly prominent in new drugs. In fact, about 30% of small-molecule …
Number of citations: 45 www.sciencedirect.com

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